2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H7BrF3NO3S and a molecular weight of 334.11 g/mol . It is known for its unique structural features, which include an amino group, a bromine atom, a methyl group, and a trifluoromethanesulphonate ester. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate typically involves the reaction of 2-Amino-4-bromo-5-methylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulphonate group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The bromine and amino groups also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-5-fluorophenyl trifluoromethanesulphonate
- 2-Amino-4-bromo-5-chlorophenyl trifluoromethanesulphonate
- 2-Amino-4-bromo-5-iodophenyl trifluoromethanesulphonate
Uniqueness
2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is unique due to the presence of the methyl group, which can influence its reactivity and binding properties. The trifluoromethanesulphonate ester also imparts distinct chemical and physical properties, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H7BrF3NO3S |
---|---|
Molecular Weight |
334.11 g/mol |
IUPAC Name |
(2-amino-4-bromo-5-methylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H7BrF3NO3S/c1-4-2-7(6(13)3-5(4)9)16-17(14,15)8(10,11)12/h2-3H,13H2,1H3 |
InChI Key |
IHDZPJYJSYVYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.